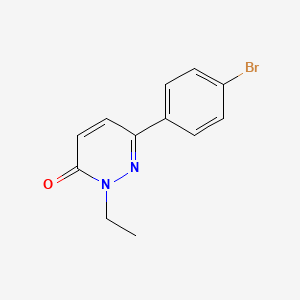

6-(4-Bromophenyl)-2-ethylpyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

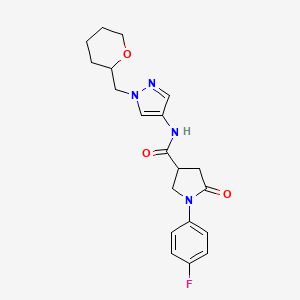

“6-(4-Bromophenyl)-2-ethylpyridazin-3-one” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromophenyl group at the 6-position and an ethyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The bromophenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility and reactivity .

Applications De Recherche Scientifique

Heterocyclic Synthesis and Antimicrobial Activity

- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using a compound related to 6-(4-Bromophenyl)-2-ethylpyridazin-3-one. They investigated their antimicrobial activities, indicating potential applications in pharmaceuticals and healthcare (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

X-Ray Crystallography and Molecular Structures

- Stam, Zwinselman, Plas, and Bałoniak (1979) conducted a study establishing the structure of a compound closely related to this compound through X-ray crystallography. This methodology can be crucial for understanding molecular configurations in materials science and chemistry (Stam, Zwinselman, Plas, & Bałoniak, 1979).

Electrochemistry and Photophysics

- Schneider et al. (2009) researched cyclometalated platinum(II) acetylide complexes involving a compound related to this compound, exploring their electrochemical properties and photophysics. This study highlights potential applications in the fields of material sciences, particularly in light-emitting materials and devices (Schneider et al., 2009).

Luminescence in Covalent-Organic Polymers

- Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using a bromophenyl compound similar to this compound. These polymers showed high sensitivity and rapid response to nitroaromatic explosives, indicating their potential use in security and sensor technology (Xiang & Cao, 2012).

Coordination Chemistry and Metal Ions

- Constable, Zhang, Coronado, Housecroft, and Neuburger (2010) utilized a functionalized terpyridine ligand, including a bromophenyl group, for forming coordination polymers. Their research can contribute to the development of novel materials with specific magnetic or optical properties, which are significant in materials chemistry and nanotechnology (Constable, Zhang, Coronado, Housecroft, & Neuburger, 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(4-bromophenyl)-2-ethylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-2-15-12(16)8-7-11(14-15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDLLLQDWNPZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)